Apiosylskimmin is a naturally occurring compound belonging to the class of flavonoids, specifically a type of flavonol glycoside. It is primarily derived from various plant sources, particularly those within the Apios genus, which includes plants like Apios americana, commonly known as the American groundnut. This compound has garnered attention for its potential health benefits and applications in various scientific fields.
Apiosylskimmin is predominantly found in the roots and tubers of Apios species. These plants are known for their edible tubers, which have been used traditionally in various cultures for their nutritional value. The extraction of Apiosylskimmin typically involves methods such as solvent extraction or chromatographic techniques to isolate the compound from plant materials.
In terms of chemical classification, Apiosylskimmin can be categorized as:
The synthesis of Apiosylskimmin can be approached through several methods, including:
The extraction process requires careful control of temperature and time to optimize yield while minimizing degradation of sensitive compounds. In chemical synthesis, reagents such as anhydrous conditions and specific catalysts may be employed to facilitate glycosylation.
The molecular structure of Apiosylskimmin features a flavonoid backbone with a sugar moiety attached. The key structural characteristics include:
Apiosylskimmin can undergo several chemical reactions typical for flavonoids, including:
These reactions are often studied using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor changes in concentration and structure.
The mechanism of action of Apiosylskimmin involves its interaction with biological systems, particularly its antioxidant properties. It may exert effects through:
Research indicates that flavonoids like Apiosylskimmin can enhance cellular defense mechanisms against oxidative damage, potentially contributing to anti-inflammatory effects.
Studies have shown that the stability and reactivity of Apiosylskimmin can vary based on environmental conditions such as light exposure and temperature.
Apiosylskimmin has several applications in scientific research and industry:
Apiosylskimmin (7-β-D-apiofuranosyloxycoumarin) originates from the shikimic acid pathway, a core metabolic route in plants for aromatic compound biosynthesis. This pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismic acid—the universal precursor for aromatic amino acids and phenolic compounds [7] [10]. Umbelliferone (7-hydroxycoumarin), the immediate aglycone of apiosylskimmin, forms via a three-step enzymatic transformation:
Table 1: Key Enzymatic Steps from Shikimate to Umbelliferone
Enzyme | Reaction | Cofactors/Regulators |
---|---|---|
DAHP synthase | Condenses PEP + E4P to 3-deoxy-D-arabinoheptulosonate-7-phosphate | Metal ions (Mg²⁺) |
Shikimate dehydrogenase | Reduces 3-dehydroshikimate to shikimate | NADPH, feedback-inhibited by phenylalanine |
Phenylalanine ammonia-lyase | Deaminates L-phenylalanine to trans-cinnamic acid | Oxygen-dependent induction |
Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450, O₂, NADPH |
Ferulate 5-hydroxylase | Catalyzes ortho-hydroxylation for umbelliferone formation | 2-oxoglutarate-dependent dioxygenase |
Environmental factors critically regulate flux through this pathway. In Angelica sinensis, cool temperatures (15°C) elevate transcript levels of PAL1 (8.05-fold) and C3H (11.48-fold), increasing phenylpropanoid intermediates that feed coumarin biosynthesis [5]. Conversely, drought stress or nutrient limitation suppresses pathway enzymes, reducing umbelliferone availability for downstream glycosylation [10].
Apiosylskimmin formation requires regioselective glycosylation of umbelliferone at the C7 hydroxyl group. This reaction is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), specifically those recognizing UDP-apiose as the sugar donor:
Table 2: Glycosyltransferases and Methyltransferases in Coumarin Diversification
Enzyme Class | Substrate Specificity | Product Formed | Catalytic Mechanism |
---|---|---|---|
UDP-apiose transferase | Umbelliferone (C7-OH) | Skimmin (7-β-D-glucoside) | SN₂ nucleophilic substitution |
Apiosyltransferase | Skimmin | Apiosylskimmin | Apiose transfer to glucose C2'' |
O-Methyltransferase | Umbelliferone (C7-OH) | Herniarin (7-methoxycoumarin) | S-adenosylmethionine-dependent methyl transfer |
Notably, apiosylskimmin biosynthesis excludes methyltransferase activity, unlike its structural analog herniarin (7-methoxycoumarin). Methyltransferases like COMT1 use S-adenosylmethionine (SAM) to methylate umbelliferone at C7, competing with glycosyltransferases for the same phenolic group [5] [10]. In Angelica sinensis, low temperatures downregulate COMT1 (0.18-fold) while upregulating glycosyltransferases, favoring apiosylskimmin over methoxylated coumarins [5].
The Apiaceae family exhibits species-specific divergence in coumarin profiles, with Angelica sinensis ("Danggui") accumulating higher apiosylskimmin than A. gigas or A. acutiloba. Multi-omics analyses reveal this results from:
Table 3: Chemotaxonomic Comparison of Coumarin Biosynthesis in Angelica Species
Species | Key Metabolites | Transcriptional Regulators | Environmental Response |
---|---|---|---|
Angelica sinensis | Apiosylskimmin, ligustilide | MYB transcription factors (209 genes) | Cool temperatures ↑ PAL1 (8.05x), ↓ COMT1 |
Angelica gigas | Decursin, decursinol angelate | bHLH proteins (124 genes) | UV-B exposure ↑ decursin pathway |
Peucedanum decursivum | Nodakenin, decursin | AP2/ERF TFs (158 genes) | Secretory ducts localize coumarins |
Tissue-specific localization further differentiates biosynthesis: In Peucedanum decursivum, MALDI-TOF mass spectrometry imaging confirms apiosylskimmin accumulation in root phloem secretory ducts and cork layers, driven by phloem-specific UGT74F2 expression [2] [4]. Early-flowering phenotypes in A. sinensis disrupt this spatial regulation, reducing apiosylskimmin by 40%–60% through NAC transcription factor-mediated repression of phenylpropanoid genes [8]. These chemotaxonomic signatures provide a framework for authenticating medicinal Angelica sources based on biosynthetic gene expression.
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